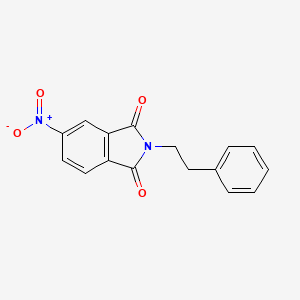
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is known for its significant role in medicinal chemistry and synthetic organic chemistry due to its versatile applications. The quinoline ring system, which consists of a benzene ring fused with a pyridine ring, is a common scaffold in many biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, which starts with aniline derivatives and involves cyclization to form the quinoline ring system . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity due to their environmental benefits .
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
科学研究应用
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antibacterial agent .
相似化合物的比较
Similar Compounds
Oxolinic acid: Another quinoline derivative with antibacterial properties.
Nalidixic acid: A synthetic quinolone used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of numerous biologically active compounds highlight its importance in both research and industrial applications .
属性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
4-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5,7H,(H,13,14) |
InChI 键 |
YCAZALSUJDPQPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C=N2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B8765061.png)



![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B8765115.png)
![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)




![2,3-Dichlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8765155.png)


